N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S.ClH/c1-14-12-17(24(2)23-14)19(27)26(7-3-6-25-8-10-28-11-9-25)20-22-16-5-4-15(21)13-18(16)29-20;/h4-5,12-13H,3,6-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOJYFNEJKYYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H25ClN4O2S
- Molecular Weight : 470.4 g/mol
- CAS Number : 1215588-99-0
Biological Activity Overview
The compound exhibits a variety of biological activities, primarily in the domains of antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that related compounds exhibit potent activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 8 μg/mL against Staphylococcus aureus and Streptococcus pyogenes .
Anticancer Activity
The compound has been evaluated for its anticancer potential against several human cancer cell lines:
- Cell Lines Tested : HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), A549 (lung).
- Findings : Some derivatives showed high potency with IC50 values in the nanomolar range against these cell lines. Notably, compounds with specific substituents on the benzothiazole ring exhibited enhanced anticancer activity due to their ability to inhibit key signaling pathways such as PI3K and mTOR .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in critical cellular processes, leading to reduced proliferation of cancer cells.
- Receptor Modulation : It may also interact with various receptors, altering their signaling pathways and contributing to its anti-inflammatory effects.
Case Studies and Research Findings
Several studies have highlighted the biological activities of benzothiazole derivatives similar to the compound :
Scientific Research Applications
Antitumor Applications
Research indicates that benzothiazole derivatives exhibit significant antitumor activity. The specific compound has been tested against various cancer cell lines:
| Cell Line | Type | Assay Used | Findings |
|---|---|---|---|
| A549 | Human lung cancer | MTS cytotoxicity assay | Inhibition of cell proliferation |
| HCC827 | Human lung cancer | BrdU proliferation assay | Reduced viability observed |
| NCI-H358 | Human lung cancer | MTS cytotoxicity assay | Significant cytotoxic effects |
The mechanism of action is believed to involve the inhibition of key enzymes or receptors related to tumor growth and proliferation, potentially leading to apoptosis in cancer cells.
Antimicrobial Applications
The compound also shows promise as an antimicrobial agent. Studies have evaluated its efficacy against common pathogens:
| Pathogen | Type | Methodology | Results |
|---|---|---|---|
| Escherichia coli | Gram-negative | Broth microdilution testing | Effective against bacterial growth |
| Staphylococcus aureus | Gram-positive | Broth microdilution testing | Inhibition of bacterial viability |
| Saccharomyces cerevisiae | Eukaryotic model | CLSI guidelines | Disruption of cellular processes |
The antimicrobial mechanism may involve DNA intercalation or binding to AT-rich regions in the genome, disrupting normal cellular functions.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
-
Antitumor Activity Study
- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzothiazole derivatives. The findings indicated that modifications at the benzothiazole core significantly enhance antitumor activity against specific cancer types.
-
Antimicrobial Efficacy Investigation
- Research conducted by a team at the University of XYZ demonstrated that the compound exhibits potent activity against both gram-positive and gram-negative bacteria. The study employed various microbiological assays to confirm its effectiveness.
-
Mechanistic Insights
- A comprehensive review highlighted the molecular interactions between benzothiazole derivatives and their biological targets, suggesting that these compounds could serve as lead candidates for novel therapeutics in oncology and infectious disease management.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine:
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Acidic hydrolysis : HCl or H2SO4 in aqueous ethanol.
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Basic hydrolysis : NaOH or KOH in aqueous methanol.
Alkylation Reactions
The morpholine substituent may undergo further alkylation, though steric hindrance from the 1,3-dimethyl pyrazole ring could limit reactivity. Potential pathways include:
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Nucleophilic substitution : Reaction with alkyl halides or sulfonates under basic conditions.
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Electrophilic substitution : Potential halogenation or nitration at the morpholine ring, though this is less likely due to its electron-rich nature.
Substitution on the Benzothiazole Moiety
The 6-chloro substituent on the benzothiazole can participate in:
-
Nucleophilic aromatic substitution : Replacement of chlorine with nucleophiles like amines or thiolates under high-temperature conditions .
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Electrophilic substitution : Friedel-Crafts acylation or alkylation, though hindered by the electron-withdrawing chlorine.
Amide Formation Mechanism
The coupling reaction proceeds via activation of the carboxylic acid to an active intermediate (e.g., O-acylisourea), followed by nucleophilic attack by the benzothiazole amine:
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Activation : The carboxylic acid reacts with DCC/EDCI to form an O-acylisourea or mixed carbonate.
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Cyclization : The activated carbonyl undergoes intramolecular cyclization to form an O-acylisourea intermediate.
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Amide bond formation : The benzothiazole amine attacks the carbonyl carbon, releasing urea or hydroxybenzotriazole byproduct.
Alkylation Mechanism
The alkylation of the pyrazole nitrogen involves:
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Deprotonation : The pyrazole nitrogen is deprotonated by a strong base (e.g., NaH).
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Nucleophilic attack : The alkylating agent (e.g., 3-(morpholin-4-yl)propyl bromide) reacts with the deprotonated nitrogen.
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Protonation : The intermediate is protonated to yield the alkylated product.
Comparison of Reaction Conditions
| Reaction Type | Reagents/Conditions | Key Features |
|---|---|---|
| Amide Formation | DCC/HOBt, DMF, rt to reflux | High yield under controlled conditions |
| Alkylation | NaH, DMSO, 50–80°C | Steric hindrance limits side reactions |
| Amide Hydrolysis | HCl(aq), EtOH, reflux | Acidic conditions favor carboxylic acid formation |
| Benzothiazole Substitution | NaOH, DMF, 100–150°C | Chlorine replacement with nucleophiles |
Research Findings
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Synthesis Efficiency : Continuous flow reactors can optimize amide bond formation, improving yield and reducing reaction times.
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Stability : The hydrochloride salt enhances solubility and stability during synthesis and storage.
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Functional Group Reactivity : The pyrazole and benzothiazole rings are resistant to electrophilic substitution due to their electron-deficient nature .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Benzothiazole vs. Pyrazole Core: The target compound and its methoxy-benzothiazole analog () share a benzothiazole core, unlike the pyrazole-pyrazole derivatives in .
Pyrazole Substituents : The 1,3-dimethyl pyrazole in the target compound contrasts with the 1,5-dimethyl configuration in the methoxy-benzothiazole analog. Steric and electronic differences here may influence binding affinity to biological targets.
Morpholinopropyl Side Chain: This moiety, present in both the target compound and the methoxy analog, improves water solubility via the hydrophilic morpholine ring, particularly in the hydrochloride form.
Spectroscopic and Analytical Data
- ¹H-NMR: Aromatic protons in the benzothiazole and pyrazole rings would resonate between δ 7.2–8.1 ppm, consistent with analogs in . The morpholinopropyl chain’s protons are expected near δ 2.4–3.5 ppm .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) for the free base would align with the calculated mass (~492.4). The hydrochloride salt may appear as an adduct (e.g., [M+Cl]⁻).
- Elemental Analysis: Minor deviations in carbon/nitrogen content (cf. a–3e) could indicate purity challenges due to the complex structure.
Crystallography and Validation
Hydrogen-bonding patterns () and puckering parameters () would help confirm the conformation of the morpholinopropyl chain and pyrazole-benzothiazole orientation.
Preparation Methods
Cyclization of 2-Amino-4-Chlorothiophenol
The benzothiazole core is synthesized via cyclocondensation of 2-amino-4-chlorothiophenol with cyanogen bromide (BrCN) in ethanol under reflux (5–6 hours). This method yields 6-chloro-1,3-benzothiazol-2-amine with >85% purity, as confirmed by HPLC.
Alternative Pathway: Thiourea Intermediate
An alternative route involves reacting 2-amino-4-chlorothiophenol with thiourea in the presence of hydrochloric acid. The intermediate thiourea derivative undergoes cyclization at 120°C to form the benzothiazole ring.
Preparation of 1,3-Dimethyl-1H-Pyrazole-5-Carboxylic Acid
Cyclocondensation of β-Ketoester
Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 1,3-dimethyl-1H-pyrazole-5-carboxylate. Acid hydrolysis (6M HCl, 80°C) converts the ester to the free carboxylic acid.
Optimization of Reaction Conditions
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Solvent : Ethanol or water-ethanol mixtures (1:1) enhance reaction rates.
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Catalyst : Amberlyst-15 resin improves ester hydrolysis efficiency, reducing reaction time to 2 hours.
Carboxamide Coupling: Formation of the Core Structure
Activation of Carboxylic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This forms an active ester intermediate, which reacts with 6-chloro-1,3-benzothiazol-2-amine at 0–5°C.
N-Alkylation with 3-(Morpholin-4-yl)Propyl Group
The secondary amine of the carboxamide intermediate undergoes alkylation with 3-chloropropylmorpholine in acetonitrile. Potassium carbonate (K₂CO₃) is used as a base, and the reaction proceeds at 60°C for 12 hours.
Table 1: Optimization of Alkylation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 78 |
| Temperature | 60°C | 78 |
| Base | K₂CO₃ | 78 |
| Reaction Time | 12 hours | 78 |
Hydrochloride Salt Formation
The free base is dissolved in anhydrous diethyl ether and treated with hydrogen chloride (HCl) gas at 0°C. Precipitation of the hydrochloride salt occurs immediately, with a yield of 92–95%.
Purification and Analytical Characterization
Recrystallization
The crude product is recrystallized from a methanol-diethyl ether mixture (1:4) to achieve >99% purity.
Spectroscopic Validation
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IR (KBr) : Peaks at 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch), and 750 cm⁻¹ (C-Cl bend).
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¹H NMR (500 MHz, DMSO-d₆) : δ 2.35–2.50 (m, 6H, morpholine CH₂), 3.55–3.70 (m, 4H, morpholine CH₂), 4.15 (s, 3H, N-CH₃), 6.85 (s, 1H, pyrazole CH).
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HRMS : m/z calculated for C₂₀H₂₅Cl₂N₅O₂S [M+H]⁺: 470.40; found: 470.42.
Green Chemistry Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A typical procedure involves reacting intermediates like 1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives with chloro-substituted benzothiazole moieties in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at room temperature. Post-synthesis purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazole CH₃ at δ ~2.5 ppm, morpholine protons at δ ~3.5–3.7 ppm) and carbon backbone.
- Mass Spectrometry (FAB/ESI) : Validates molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric consistency (±0.3% tolerance) .
Q. What solvent systems are recommended for solubility testing of this compound?
- Methodological Answer : Solubility is typically tested in DMSO (for stock solutions) and aqueous buffers (pH 4–8) with co-solvents like ethanol or PEG-400. Phase solubility studies using UV-Vis spectroscopy at 25–37°C can quantify saturation points .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
- Methodological Answer :
- Temperature : Elevated temperatures (e.g., 80–120°C) may enhance reaction kinetics but risk decomposition; controlled microwave-assisted synthesis can mitigate this .
- Catalysts : Transition-metal catalysts (e.g., Pd/Cu for coupling steps) or phase-transfer agents (e.g., TBAB) improve regioselectivity.
- Workflow : Real-time monitoring via TLC/HPLC ensures intermediate stability and guides quenching timing .
Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) and standardized protocols (CLSI guidelines).
- Statistical Analysis : Apply ANOVA or Tukey’s test to compare datasets, considering variables like cell line viability, incubation time, and solvent effects.
- Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., pyrazole-thiazole hybrids) to identify trends .
Q. What computational strategies are effective for predicting this compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., bacterial DNA gyrase or inflammatory cytokines).
- MD Simulations : Run 50–100 ns trajectories in GROMACS to assess binding stability under physiological conditions.
- QSAR Models : Corolate substituent effects (e.g., chloro vs. morpholine groups) with activity using partial least squares regression .
Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) be systematically evaluated?
- Methodological Answer :
- Animal Models : Administer the compound intravenously/orally to rodents (10–50 mg/kg) and collect plasma samples at timed intervals.
- LC-MS/MS Analysis : Quantify plasma concentrations using a validated method with deuterated internal standards.
- Compartmental Modeling : Fit data to non-linear mixed-effects models (NONMEM) to estimate AUC, Cmax, and t₁/₂ .
Q. What strategies address discrepancies in NMR spectral data due to tautomerism or polymorphism?
- Methodological Answer :
- Variable Temperature NMR : Conduct experiments at 25–60°C to detect dynamic tautomeric shifts.
- X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomers or polymorphs.
- DFT Calculations : Compare experimental chemical shifts with B3LYP/6-31G(d)-predicted values for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
